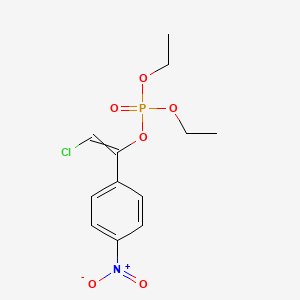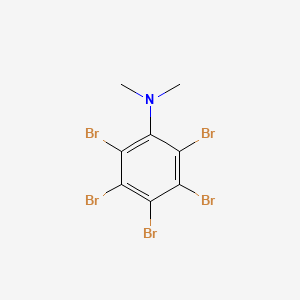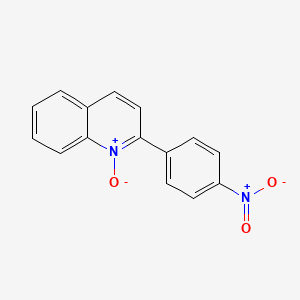
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with amines.
Análisis De Reacciones Químicas
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
3-(1H-imidazol-1-yl)propanenitrile: This compound has a similar structure but lacks the dihydro modification.
Imidazole: The parent compound of the imidazole derivatives, known for its broad range of biological activities.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Propiedades
Número CAS |
65288-37-1 |
|---|---|
Fórmula molecular |
C6H9N3 |
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
3-(4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N3/c7-2-1-4-9-5-3-8-6-9/h6H,1,3-5H2 |
Clave InChI |
JSEAGAMPHGJSGD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=N1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


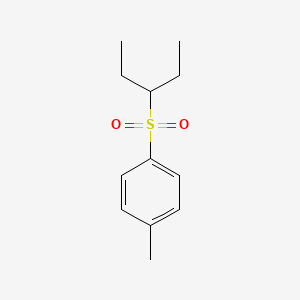


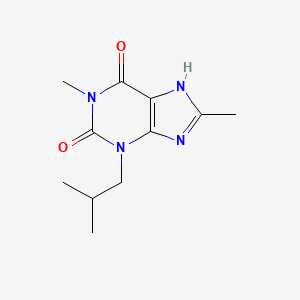

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
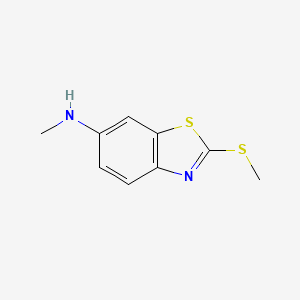


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
